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molecular formula C10H17NO4 B8499383 1-Hexyl-3,4-dihydroxypyrrolidine-2,5-dione

1-Hexyl-3,4-dihydroxypyrrolidine-2,5-dione

Cat. No. B8499383
M. Wt: 215.25 g/mol
InChI Key: OZFMRWPJRDUNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06437009B1

Procedure details

N-hexyl DL-tartarimide was prepared by the reaction of n-hexyl amine with DL-tartaric acid. DL-Tartaric acid (10.026 g, 66.80 mmole) and toluene (17.327 g) were weighed into a 250 mL 3-necked round-bottomed flask equipped with a teflon-coated magnetic stir bar. A Claisen adapter was placed in the center neck, a Dean-Stark trap was placed on top of the Claisen adapter, and a condenser was placed in the neck of the Dean-Stark trap. A nitrogen inlet adapter was placed on the condenser. In the left neck was placed a pressure-equalizing addition funnel containing n-hexyl amine (6.760 g, 66.80 mmole) and toluene (7.936 g, added to ensure complete transfer of the amine). In the right neck was placed a rubber septum which held a thermocouple. The apparatus was purged with nitrogen for 10-15 minutes and then heated to ˜100° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.026 g
Type
reactant
Reaction Step Two
Quantity
17.327 g
Type
solvent
Reaction Step Two
Quantity
6.76 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:8](O)(=[O:16])[CH:9]([CH:11]([C:13](O)=[O:14])[OH:12])[OH:10]>C1(C)C=CC=CC=1>[CH2:1]([N:7]1[C:13](=[O:14])[CH:11]([OH:12])[CH:9]([OH:10])[C:8]1=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Two
Name
Quantity
10.026 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Quantity
17.327 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
6.76 g
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a teflon-coated magnetic stir bar
CUSTOM
Type
CUSTOM
Details
A nitrogen inlet adapter was placed on the condenser
ADDITION
Type
ADDITION
Details
a pressure-equalizing addition funnel
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The apparatus was purged with nitrogen for 10-15 minutes
Duration
12.5 (± 2.5) min

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N1C(C(O)C(O)C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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